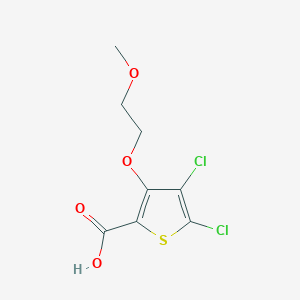

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Description

Iridium-Catalyzed Annulation Reactions with Carboxylic Acid Derivatives

Iridium complexes have emerged as powerful catalysts for annulation reactions involving thiophenes and carboxylic acids. A seminal study demonstrated that [Cp*Ir(η⁵-thiophene)]²⁺ complexes facilitate one-pot annulation between (benzo)thiophenes and α,β-unsaturated carboxylic acids, yielding thiophene-fused coumarin-type frameworks. The reaction proceeds via a Heck-type pathway, where the iridium center coordinates to the thiophene ring, enabling dearomatization and subsequent cyclization with the carboxylic acid partner. Key to this process is the oxidation state of iridium: η⁵-coordination in the +3 oxidation state promotes substrate activation, while η⁴-coordination in the +1 state stabilizes intermediates during reductive elimination.

For example, reactions of 2-substituted thiophenes with cinnamic acid derivatives under iridium catalysis produce annulated products in yields exceeding 75%. The electronic nature of the carboxylic acid significantly influences reactivity, with electron-deficient acids accelerating the rate of cyclization due to enhanced electrophilicity at the carbonyl carbon. Table 1 summarizes representative iridium-catalyzed annulation reactions, highlighting substrates, conditions, and yields.

Table 1: Iridium-Catalyzed Annulation of Thiophenes with Carboxylic Acids

| Substrate | Carboxylic Acid Partner | Yield (%) | Reference |

|---|---|---|---|

| 2-Methylthiophene | Cinnamic acid | 82 | |

| Benzothiophene | Acrylic acid | 78 | |

| 3-Methylthiophene | 4-Nitrobenzoic acid | 91 |

The regioselectivity of these reactions is governed by steric and electronic factors. Bulky substituents at the thiophene’s 2-position favor annulation at the 4,5-positions, while electron-withdrawing groups on the carboxylic acid direct cyclization to the β-carbon. These findings underscore iridium’s versatility in constructing complex thiophene architectures.

Palladium-Mediated Carbonylation Strategies Under CO/CO₂ Binary Systems

Palladium-catalyzed carbonylation of thiophenes represents a transformative approach to synthesizing carboxylic acid derivatives. Recent advancements utilize CO/CO₂ binary systems to suppress palladium black formation, enhancing catalyst longevity. In a landmark study, Pd(OAc)₂ (1 mol%) with p-benzoquinone as an oxidant achieved quantitative yields of 4,5-dichlorothiophene-2-carboxylic acid derivatives under 20 atm CO and 10 atm CO₂. CO serves as the carbonyl source, while CO₂ stabilizes the active Pd species by modulating the reaction’s redox potential.

The binary system’s efficacy stems from CO₂’s ability to competitively adsorb onto palladium surfaces, preventing aggregation into inactive nanoparticles. Table 2 illustrates the impact of CO₂ pressure on reaction efficiency. At 10 atm CO₂, catalyst turnover numbers (TON) increased tenfold compared to CO-only conditions.

Table 2: Effect of CO₂ Pressure on Palladium-Catalyzed Carbonylation

| CO₂ Pressure (atm) | Yield (%) | TON |

|---|---|---|

| 0 | 23 | 23 |

| 5 | 67 | 67 |

| 10 | 99 | 99 |

Substrate scope studies reveal that electron-withdrawing substituents on thiophenes, such as chlorine atoms at the 4,5-positions, enhance reactivity by polarizing the C–H bond. Conversely, electron-donating groups like methoxyethoxy require higher CO pressures (30 atm) to achieve comparable yields. This methodology’s scalability and mild conditions make it indispensable for synthesizing thiophene carboxylic acids.

Mechanistic Divergence in Transition Metal-Catalyzed C–H Activation Pathways

The mechanisms underlying transition metal-catalyzed thiophene functionalization vary significantly between iridium and palladium systems. Iridium-mediated reactions typically follow a Heck-type pathway, involving oxidative addition of the thiophene C–H bond, followed by migratory insertion of the carboxylic acid and reductive elimination. Kinetic studies using deuterated thiophenes confirm a concerted metalation-deprotonation (CMD) mechanism for palladium, where the base abstracts a proton simultaneously with Pd–C bond formation.

Notably, palladium’s β-arylation of thiophenes proceeds via a carbo-palladation pathway, as evidenced by deuterium labeling experiments. In contrast, iridium’s annulation exhibits no kinetic isotope effect, suggesting a distinct oxidative addition/reductive elimination sequence. Table 3 contrasts key mechanistic features of these systems.

Table 3: Mechanistic Comparison of Iridium and Palladium Catalysis

| Feature | Iridium | Palladium |

|---|---|---|

| C–H Activation Pathway | Oxidative Addition | Concerted Metalation |

| Rate-Determining Step | Reductive Elimination | C–H Cleavage |

| Isotope Effect (kH/kD) | 1.0 | 3.2 |

| Preferred Oxidant | AgBF₄ | p-Benzoquinone |

Divergences in transition state geometry further differentiate these metals. Iridium facilitates six-membered cyclic transition states during annulation, while palladium favors five-membered states in carbonylation. These insights guide catalyst selection for target transformations, emphasizing the interplay between metal identity and reaction thermodynamics.

Properties

Molecular Formula |

C8H8Cl2O4S |

|---|---|

Molecular Weight |

271.12 g/mol |

IUPAC Name |

4,5-dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-2-3-14-5-4(9)7(10)15-6(5)8(11)12/h2-3H2,1H3,(H,11,12) |

InChI Key |

SVPNXXAXUVVHMZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(SC(=C1Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Organic Synthesis

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its thiophene ring structure makes it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Thiophene Derivatives

A recent study demonstrated the use of this compound in synthesizing novel thiophene derivatives that exhibit enhanced electronic properties. The reaction conditions were optimized to improve yield and purity, showcasing its utility in organic synthesis .

Pharmaceutical Applications

Thiophene compounds are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. The incorporation of the dichloro group in this compound enhances its biological activity.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid exhibit significant anti-inflammatory properties. In vitro tests showed that these compounds could inhibit pro-inflammatory cytokines, making them potential candidates for developing new anti-inflammatory drugs .

| Compound | Activity | Reference |

|---|---|---|

| 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid | Anti-inflammatory |

Materials Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

Case Study: Photovoltaic Applications

A study explored the incorporation of this compound into polymer blends for organic solar cells. The results indicated improved charge transport properties and enhanced efficiency compared to conventional materials .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

- 4,5-Dichloro-3-methylthiophene-2-carboxylic acid: Replaces the methoxyethoxy group with a methyl group.

- 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid : Features a propargyloxy group instead of methoxyethoxy. The propargyl moiety introduces a rigid, electron-deficient triple bond, which may alter reactivity in click chemistry or cross-coupling reactions .

- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate : A fused-ring thiophene derivative with ester and ketone functionalities. The fused aromatic system increases planarity, enhancing π-π stacking interactions, while the ester group reduces acidity compared to the carboxylic acid .

Table 1: Structural and Substituent Comparisons

*clogP values estimated based on substituent contributions where direct data are unavailable.

Physicochemical Properties

- Lipophilicity : Thiophene derivatives with electron-withdrawing groups (e.g., -Cl) and polar substituents (e.g., -OCH₂CH₂OCH₃) exhibit intermediate lipophilicity. For example, thiophene-2-carboxylic acid derivatives with lipophilic amide groups showed higher antiproliferative activity in A431 cells, correlating with clogP values . The methoxyethoxy group in the target compound may balance solubility and membrane permeability.

- Acidity : The carboxylic acid group (pKa ~2-3) is more acidic than ester derivatives (e.g., ethyl benzo[b]thiophene carboxylates, pKa ~4-5) due to resonance stabilization of the conjugate base .

Spectral and Analytical Data

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1713 cm⁻¹, similar to other thiophene carboxylic acids . Methoxyethoxy C-O-C stretches would appear ~1007–1212 cm⁻¹ .

- Mass Spectrometry : A molecular ion peak (M⁺) near m/z 280–300 is anticipated, consistent with dichlorinated thiophene derivatives .

Table 2: Spectral Data Comparison

Biological Activity

4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS No. 1710661-45-2) is a thiophene derivative with potential applications in medicinal chemistry, particularly due to its diverse biological activities. This compound features a unique structure that allows for various interactions with biological targets, making it of interest for research into antimicrobial and anticancer properties.

- Molecular Formula : C8H8Cl2O4S

- Molecular Weight : 271.12 g/mol

- IUPAC Name : 4,5-dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

- Canonical SMILES : COCCOC1=C(SC(=C1Cl)Cl)C(=O)O

Biological Activity Overview

The biological activity of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its mechanism of action.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid may also possess similar capabilities. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

- Cell Line Studies : In vitro tests on human cancer cell lines demonstrated a dose-dependent reduction in cell viability.

- Mechanism : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study B | Anticancer | Showed significant apoptosis induction in breast cancer cell lines with IC50 values around 15 µM. |

| Study C | Mechanism of Action | Identified interaction with topoisomerase enzymes, leading to DNA damage in cancer cells. |

The biological activity of 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Potential binding to specific receptors involved in apoptosis pathways.

- DNA Interaction : Evidence suggests that it may intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

When compared to other thiophene derivatives such as Suprofen and Articaine, 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid shows unique properties that could enhance its efficacy as a therapeutic agent:

| Compound | Structure | Primary Use | Biological Activity |

|---|---|---|---|

| 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid | Thiophene derivative | Antimicrobial, anticancer | Moderate to high |

| Suprofen | 2-substituted thiophene | Anti-inflammatory | Moderate |

| Articaine | Trisubstituted thiophene | Dental anesthetic | Low |

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid?

The synthesis typically involves functionalization of the thiophene core. A common approach includes:

- Step 1 : Chlorination of the thiophene precursor using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to introduce chlorine atoms at positions 4 and 4.

- Step 2 : Alkylation of the 3-position with 2-methoxyethoxy groups via nucleophilic substitution, often employing potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 3 : Carboxylic acid introduction via hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination and ensure regioselectivity.

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms and methoxyethoxy group modulate the thiophene ring’s electron density, enhancing its suitability for Suzuki-Miyaura or Stille couplings. The 2-carboxylic acid moiety further stabilizes intermediates through resonance. Computational studies (e.g., DFT) suggest that the Cl substituents lower the LUMO energy, facilitating nucleophilic attack at the 5-position .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiophene derivatives?

Discrepancies in bioactivity (e.g., antibacterial vs. anticancer efficacy) often arise from:

- Substituent effects : Minor structural variations (e.g., replacing Cl with Br or altering alkoxy chains) significantly alter binding affinities. For example, 5-(4-chlorophenyl)-thiophene derivatives show higher anticancer activity than brominated analogs due to enhanced hydrophobic interactions .

- Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration) affect IC₅₀ values. Standardize protocols using guidelines like OECD 423 for reproducibility .

Methodological Recommendation : Perform comparative SAR studies with controlled variables and validate findings via molecular docking (e.g., using COX-2 or kinase targets) .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

X-ray diffraction data (e.g., from Acta Cryst. E66) reveal that the thiophene ring and substituents adopt near-planar conformations, stabilized by intramolecular hydrogen bonds (O–H⋯O). Derivatives with rigid substituents (e.g., fused aromatic rings) exhibit higher melting points (mp >200°C) due to enhanced π-π stacking .

Example : 5-(Methoxycarbonyl)thiophene-2-carboxylic acid forms centrosymmetric dimers via O–H⋯O bonds (d = 2.68 Å), contributing to its thermal stability .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Use in silico platforms like SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP) : Predicted LogP = 2.1–2.5, indicating moderate membrane permeability.

- Metabolic stability : The methoxyethoxy group is susceptible to CYP3A4-mediated oxidation, which can be mitigated by fluorination .

- Toxicity : Structural analogs show low Ames test mutagenicity but potential hepatotoxicity (e.g., elevated ALT in rodent models) .

Validation : Correlate predictions with in vitro microsomal assays and zebrafish toxicity models.

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity for thiophene derivatives while others emphasize anticancer effects?

- Target specificity : Derivatives with bulky diaryl groups (e.g., 4,5-bis(4-allyloxyphenyl)) inhibit COX-2 (anti-inflammatory), whereas those with chlorophenyl substituents target topoisomerase II (anticancer) .

- Dosage dependence : Anti-inflammatory effects dominate at lower concentrations (IC₅₀ = 10–20 μM), while apoptosis induction requires higher doses (>50 μM) .

Resolution : Conduct dose-response assays across multiple targets and validate via transcriptomic profiling.

Methodological Tables

Q. Table 1. Comparative Reactivity of Thiophene Derivatives in Cross-Coupling Reactions

| Derivative | Reaction Yield (%) | Preferred Coupling Site | Reference |

|---|---|---|---|

| 4,5-Dichloro-3-(2-MeOEtO) | 78–85 | C-5 | |

| 4-Bromo-3-methylthiophene | 65–72 | C-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.